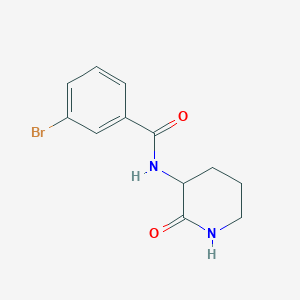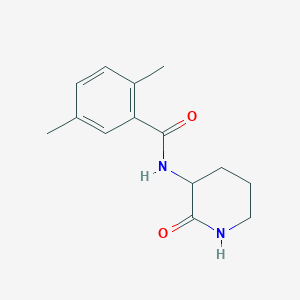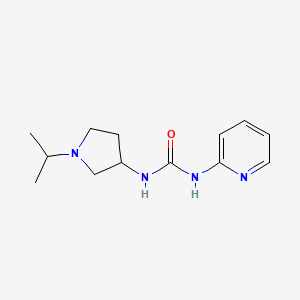
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with an isopropyl group and a pyridine ring attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves the reaction of 1-isopropylpyrrolidine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(1-Methylpyrrolidin-3-yl)-3-(pyridin-2-yl)urea: Differing by the substitution of a methyl group instead of an isopropyl group.
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-3-yl)urea: Differing by the position of the pyridine ring attachment.
1-(1-Isopropylpyrrolidin-3-yl)-3-(pyridin-4-yl)urea: Differing by the position of the pyridine ring attachment.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(1-propan-2-ylpyrrolidin-3-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)17-8-6-11(9-17)15-13(18)16-12-5-3-4-7-14-12/h3-5,7,10-11H,6,8-9H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOBJNGMLKCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
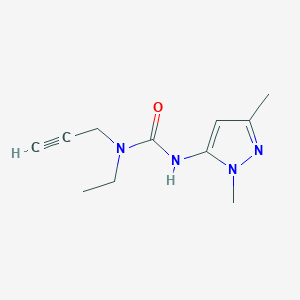
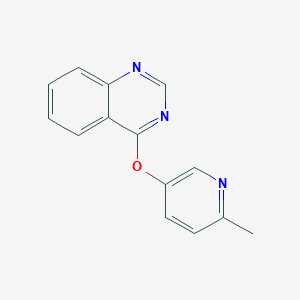
![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)
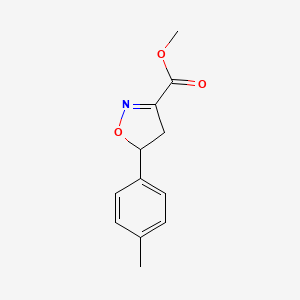

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
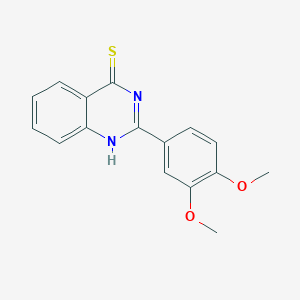
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
